5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid

Description

Molecular Formula and Basic Chemical Identifiers

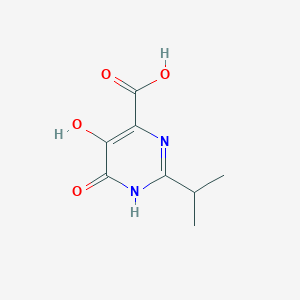

The fundamental molecular composition of 5,6-dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is defined by the molecular formula C8H10N2O4, indicating a structure containing eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of this compound has been determined to be 198.18 grams per mole, establishing its position as a mid-sized organic molecule within the pyrimidine family.

The compound is uniquely identified by its Chemical Abstracts Service registry number 954241-05-5, which serves as the primary identifier for this specific molecular structure. The MDL number MFCD09701379 provides an additional standardized identifier used in chemical databases and regulatory documentation. These numerical identifiers ensure precise identification of the compound across various chemical databases and literature sources, preventing confusion with structurally similar molecules.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 5,6-dihydroxy-2-isopropyl-4-pyrimidinecarboxylic acid. This naming convention clearly indicates the positions of functional groups on the pyrimidine ring system, with hydroxyl groups at positions 5 and 6, an isopropyl substituent at position 2, and a carboxylic acid group at position 4. The precise positioning of these functional groups significantly influences the compound's three-dimensional structure and chemical reactivity patterns.

Properties

IUPAC Name |

5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPZUOCILSQWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716393 | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954241-05-5 | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Malonic Acid Esters with Formamide and Alkali Metal Alkoxides

A well-documented method for preparing 4,6-dihydroxypyrimidine derivatives involves the reaction of malonic acid esters with formamide in the presence of alkali metal alkoxides (e.g., sodium methoxide or sodium ethoxide) as catalysts. This process leads to cyclization and formation of the pyrimidine ring with hydroxyl groups at the 4 and 6 positions (tautomeric form: 1-H-pyrimidine-4,6-dione).

- The malonic acid ester is added at 30–100 °C, either alone or with formamide, to a solution or suspension of the alkali metal alkoxide in an alcohol solvent.

- The molar ratio typically used is 1 mole of malonic acid ester to 2.0–2.5 moles of formamide.

- After reaction completion, the mixture is cooled, diluted with water, and acidified to precipitate the dihydroxypyrimidine product.

- The reaction mixture can also be evaporated to dryness, and the residue dissolved in water before acidification and isolation of the product.

This method was improved by A. Sömmer (DE-OS 1 200 308) who achieved yields up to 81% by using more than 2 moles of formamide per mole of malonic acid diamide and 3.0 to 3.9 moles of alkali metal alkoxide. Sodium methoxide in methanol or sodium ethoxide in ethanol were effective catalysts. Removal of methanol by distillation improved filtration and product isolation.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 30–100 °C |

| Molar ratio (malonic ester:formamide) | 1:2.0–2.5 |

| Alkali metal alkoxide | Sodium methoxide or ethoxide |

| Solvent | Methanol or ethanol |

| Yield of 4,6-dihydroxypyrimidine | Up to 81% (theoretical) |

Introduction of the Isopropyl Group at Position 2

The isopropyl substituent at position 2 of the pyrimidine ring is introduced via acylation or alkylation of appropriate intermediates such as β-aminocrotonamide derivatives.

- A process described in DE2065698B2 involves acylation of β-aminocrotonamide with isobutyl esters followed by ring closure with elimination of water to yield 2-isopropyl-6-methyl-4(3H)-pyrimidone derivatives.

- This approach can be adapted to introduce the isopropyl group at position 2 before or after the formation of the dihydroxypyrimidine core.

Hydroxylation and Carboxylation Steps

- The 5,6-dihydroxy substitution pattern corresponds to the 4,6-dihydroxypyrimidine tautomeric form.

- The carboxylic acid at position 4 is derived from the malonic acid moiety used in the initial cyclization step.

- Hydroxyl groups are typically introduced during the ring formation step or via subsequent hydrolysis of keto or ester groups.

- Oxidation or hydrolysis conditions must be controlled to avoid degradation or side reactions.

Summary Table of Preparation Parameters and Yields

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Malonic acid ester + formamide + alkali metal alkoxide | 30–100 °C, methanol or ethanol solvent | Cyclization to 4,6-dihydroxypyrimidine | Up to 81% (A. Sömmer) |

| β-Aminocrotonamide + isobutyl ester acylation | Followed by ring closure with water elimination | Introduction of isopropyl group at position 2 | Not specified |

| Hydrolysis/oxidation | Controlled acidic/basic conditions | Formation of 5,6-dihydroxy groups | Dependent on conditions |

| Acidification and isolation | Addition of acid to precipitate product | Purification step | High purity obtained |

Research Findings and Process Improvements

- Early methods by Hull (1951) and Brown (1956) yielded only 40–52% of dihydroxypyrimidine derivatives.

- Improvements by Sömmer and Zasonov increased yields to above 80% by optimizing formamide and alkoxide ratios.

- Integrated one-pot reactions combining malonic ester amidation and pyrimidine cyclization improve efficiency and reduce waste.

- Challenges remain in handling finely crystalline sodium salts of intermediates and in recycling ammonia-contaminated solvents.

- The use of formamide as a nitrogen source introduces excess nitrogen, leading to ammonia by-products that require careful waste management.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.

Major Products Formed:

Oxidation: Formation of 5,6-dioxo-2-isopropyl-pyrimidine-4-carboxylic acid.

Reduction: Formation of 5,6-dihydro-2-isopropyl-pyrimidine-4-carboxylic acid.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme function and regulation .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of viral replication .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and proteases, which are involved in inflammatory and viral processes.

Signal Transduction Pathways: By modulating enzyme activity, the compound can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Hydroxyl Groups

- The 5,6-dihydroxy configuration in the target compound and ’s analog increases polarity and water solubility compared to mono-hydroxy derivatives (e.g., ) .

Position 2 Substituents

- Isopropyl (target): Branched alkyl group balances lipophilicity and steric effects, favoring membrane permeability without excessive bulk.

- Chloro (): Electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitutions.

- Phenyl (): Enhances rigidity and π-π stacking interactions in biological targets.

Position 6 Substituents

- Amino-pyridinylmethyl (): Facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition or receptor binding .

- Dichlorobenzyl (): High lipophilicity improves membrane penetration but may reduce aqueous solubility.

Research Findings and Implications

Solubility vs. Lipophilicity : The target compound’s dihydroxy and isopropyl groups likely optimize the balance between solubility (critical for delivery) and lipophilicity (essential for membrane permeation).

Biological Activity : Analogs with bulky substituents (e.g., ) may target enzymes with larger binding pockets, while dichlorobenzyl-containing compounds () could exhibit enhanced CNS penetration.

Stability : Chloro-substituted derivatives () may require stabilization strategies due to reactive substituents, whereas hydroxylated compounds (target, ) could oxidize under harsh conditions.

Biological Activity

5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid (DIPCA) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features two hydroxyl groups at the 5 and 6 positions, an isopropyl group at the 2 position, and a carboxylic acid group at the 4 position. Its molecular formula is with a molar mass of approximately 198.17 g/mol. The unique structure of DIPCA contributes to its potential applications in medicinal chemistry and biochemistry.

DIPCA can undergo various chemical reactions due to its functional groups. The carboxylic acid can participate in acid-base reactions, while the hydroxyl groups are capable of undergoing esterification or etherification. The synthesis of DIPCA can be achieved through several methods, including:

- Condensation Reactions : Involving the reaction of isopropylamine with appropriate pyrimidine precursors.

- Hydroxylation : Introducing hydroxyl groups at the 5 and 6 positions through specific reagents.

These methods allow for the production of DIPCA with varying degrees of purity and yield, which are crucial for its biological evaluations.

Antimicrobial Properties

Preliminary studies indicate that DIPCA exhibits significant antimicrobial activity against various bacterial strains. It has shown efficacy in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

DIPCA has demonstrated notable anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). The compound's IC50 values in various assays suggest that it may effectively suppress COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Mechanism of Action |

|---|---|---|

| DIPCA | 0.04 ± 0.02 | COX-2 inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

Antioxidant Activity

DIPCA has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

Anticancer Potential

Research has highlighted the anticancer potential of DIPCA through its inhibitory effects on cancer cell proliferation. It has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . The compound's mechanism appears to involve modulation of signaling pathways related to cell growth and survival.

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study reported that DIPCA significantly reduced inflammation markers in carrageenan-induced paw edema models in rats. The results indicated a marked decrease in COX-2 and iNOS mRNA expressions, suggesting a strong anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Antimicrobial Efficacy :

- In vitro tests showed that DIPCA inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating its potential as a broad-spectrum antimicrobial agent.

-

Antioxidant Activity Assessment :

- Antioxidant assays demonstrated that DIPCA exhibited significant free radical scavenging activity, with results indicating higher efficacy than some established antioxidant compounds.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid to improve yield and purity?

Methodological Answer:

Synthetic optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For pyrimidine derivatives, cyclocondensation of β-diketones with urea or thiourea derivatives is common. To enhance yield, use polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C) to promote ring closure. Purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can improve purity . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm structure via NMR (e.g., δ 1.2–1.4 ppm for isopropyl group) .

What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

Stability studies require a combination of HPLC, UV-Vis spectroscopy, and mass spectrometry. Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to track peak area reduction over time. UV-Vis can identify shifts in λmax (e.g., 270–290 nm for pyrimidine rings) due to deprotonation or hydrolysis. LC-MS confirms degradation products (e.g., loss of hydroxyl/isopropyl groups) .

How does the presence of the isopropyl group influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

Methodological Answer:

The isopropyl group increases hydrophobicity, reducing aqueous solubility but enhancing solubility in organic solvents like dichloromethane or THF. Quantitative solubility can be determined using shake-flask methods: measure saturation concentration in water (likely <1 mg/mL) vs. ethanol (>50 mg/mL). Reactivity studies (e.g., esterification) show slower kinetics in polar solvents due to steric hindrance from the isopropyl group. Computational modeling (e.g., COSMO-RS) predicts logP values to guide solvent selection .

Advanced Research Questions

What mechanistic insights explain the tautomeric behavior of this compound in solution?

Methodological Answer:

Tautomerism arises from proton exchange between hydroxyl and carbonyl groups. Use <sup>13</sup>C NMR in D2O and DMSO-d6 to identify keto-enol equilibria. For example, a downfield shift at ~170 ppm indicates carboxylic acid tautomers, while hydroxyl protons (broad signals at δ 10–12 ppm) show exchange dynamics. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model energy barriers between tautomers .

How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

Contradictions may stem from assay conditions (e.g., pH, serum proteins) or off-target effects. Perform dose-response curves in standardized assays (e.g., enzyme inhibition with IC50 determination) under controlled buffer conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm specificity. Metabolite profiling (LC-HRMS) identifies degradation products that might interfere .

What strategies are effective for studying the metal-chelating properties of this compound?

Methodological Answer:

Chelation studies require UV-Vis titration (e.g., with Fe<sup>3+</sup> or Cu<sup>2+</sup>) to observe bathochromic shifts. Job’s plot analysis determines stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios). X-ray crystallography or EXAFS can characterize coordination geometry. Competitive EDTA titrations quantify binding constants (logK values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.